![molecular formula C15H19FN2O2 B14373104 N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide CAS No. 90183-19-0](/img/structure/B14373104.png)
N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide
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Overview
Description
N-(1-Azabicyclo[222]octan-3-yl)-5-fluoro-2-methoxybenzamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide typically involves the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane Core: This can be achieved through the cyclization of appropriate precursors, such as piperidine derivatives.
Introduction of the Fluoro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas and methanol.
Coupling with Benzamide: The final step involves coupling the bicyclic core with a benzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a muscarinic receptor agonist, which could be useful in treating neurological disorders.
Pharmacology: The compound is studied for its interactions with various neurotransmitter receptors, including serotonin and acetylcholine receptors.
Biological Research: It serves as a tool compound in studying the mechanisms of neurotransmission and receptor function.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: Shares the bicyclic core but lacks the fluoro and methoxy groups.
3-Quinuclidinone: Another bicyclic compound with a ketone functional group instead of the benzamide moiety.
8-Azabicyclo[3.2.1]octane: A structurally similar compound with a different ring system.
Uniqueness
N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
90183-19-0 |
---|---|
Molecular Formula |
C15H19FN2O2 |
Molecular Weight |
278.32 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C15H19FN2O2/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19) |
InChI Key |
LTOBYSGFQRWDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
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